6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorobenzyl group, a dimethylpyrazole moiety, and a cyclohexene carboxylic acid group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Synthesis of the Pyrazole Ring: The dichlorobenzyl intermediate is then reacted with a pyrazole precursor under specific conditions to form the 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole.
Coupling with Cyclohexene Carboxylic Acid: The final step involves coupling the pyrazole derivative with 3-cyclohexene-1-carboxylic acid using a coupling reagent such as carbodiimide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidized Products: Carboxylic acids, ketones.
Reduced Products: Alcohols, amines.
Substituted Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, modulation of immune responses, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole: An intermediate in the synthesis process.
3-Cyclohexene-1-carboxylic acid: Another intermediate used in the final coupling step.
Uniqueness
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-11-18(23-19(26)14-5-3-4-6-15(14)20(27)28)12(2)25(24-11)10-13-7-8-16(21)17(22)9-13/h3-4,7-9,14-15H,5-6,10H2,1-2H3,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKDRXXCMIRMKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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